hCES2 Inhibition: 5-Butyl-1,3-diphenylbarbituric Acid Demonstrates 6.6-Fold Greater Potency than BNPP Positive Control
In a standardized hCES2 inhibition assay using fluorescein diacetate as substrate in human liver microsomes, 5-butyl-1,3-diphenylbarbituric acid exhibits an IC₅₀ of 130 nM [1]. This represents a 6.6-fold improvement in potency compared to bis-p-nitrophenyl phosphate (BNPP), a widely used broad-spectrum carboxylesterase positive control which demonstrates an IC₅₀ of 860 nM (0.86 µM) against hCES2 in a comparable microsomal hydrolysis system [2]. The 5-butyl-1,3-diphenylbarbituric acid also displays non-competitive inhibition kinetics with a Ki of 90 nM [1], confirming high-affinity binding distinct from substrate competition.
| Evidence Dimension | hCES2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM; Ki = 90 nM |
| Comparator Or Baseline | BNPP: IC₅₀ = 860 nM (0.86 µM) |
| Quantified Difference | 6.6-fold lower IC₅₀ (130 nM vs 860 nM) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate |
Why This Matters
This quantitative potency advantage over the standard tool compound BNPP allows users to achieve complete hCES2 inhibition at significantly lower working concentrations, reducing potential off-target effects and solvent interference in cellular assays.
- [1] BindingDB. BDBM50571105 (CHEMBL4851375): Cocaine esterase (human) IC₅₀ = 130 nM, Ki = 90 nM (non-competitive). View Source
- [2] Wang, D., et al. (2017). Table 2: Compound 28 (BNPP) hCE2 IC₅₀ = 0.86 µM. PMC5491650. View Source
